3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one
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Overview
Description
3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one is an organic compound that features a trifluoromethyl group attached to a ketone, with a bromine and fluorine substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzene and 1,1,1-trifluoroacetone.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the trifluoroacetone, facilitating the nucleophilic attack on the bromofluorobenzene.
Catalysts: Palladium catalysts are often employed to enhance the reaction efficiency.
Solvents: Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one undergoes several types of chemical reactions:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can undergo Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous conditions.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 3-(5-bromo-2-fluorophenyl)-1,1,1-trifluoropropanol.
Oxidation: Formation of 3-(5-bromo-2-fluorophenyl)-1,1,1-trifluoropropanoic acid.
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit certain enzymatic pathways or modulate receptor-mediated signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-fluorophenyl)propionic acid
- 3-(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone
- 2-(5-Bromo-2-fluorophenyl)propan-2-amine
Uniqueness
3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electronic characteristics.
Properties
Molecular Formula |
C9H5BrF4O |
---|---|
Molecular Weight |
285.03 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C9H5BrF4O/c10-6-1-2-7(11)5(3-6)4-8(15)9(12,13)14/h1-3H,4H2 |
InChI Key |
KXDYXIJTQPRFOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=O)C(F)(F)F)F |
Origin of Product |
United States |
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